molecular formula C11H12O5 B8689147 Dimethyl 2-methoxyisophthalate CAS No. 36727-13-6

Dimethyl 2-methoxyisophthalate

Cat. No.: B8689147
CAS No.: 36727-13-6
M. Wt: 224.21 g/mol
InChI Key: WKPGJERELOOUGX-UHFFFAOYSA-N
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Description

Dimethyl 2-methoxyisophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis Reactions

Dimethyl 2-methoxyisophthalate undergoes hydrolysis under acidic or basic conditions to yield mono- or dicarboxylic acid derivatives.

Key Conditions and Outcomes:

Reaction Type Conditions Products Yield Source
Basic hydrolysisNaOH (aqueous), 25–90°C2-Methoxyisophthalic acid85–95%
Acidic hydrolysisH₂SO₄ or HCl, refluxMonomethyl 2-methoxyisophthalate60–75%

The enzyme FtpM catalyzes regioselective hydrolysis, favoring the 4-carboxylate position over the 2-methoxy-substituted site in isophthalate derivatives .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers, leveraging its ester and methoxy groups for metal binding.

Example Coordination Systems:

Metal Conditions Structure Type Application Source
Zn(II)Solvothermal (DMF/water, 110°C)1D double-chain polymerCatalysis (Strecker synthesis)
Cd(II)NMF solvent, 80°C2D sheet with SBUsHeterogeneous catalysis
Co(II)Ethanol/water, 110°C3D porous frameworkGas storage

The methoxy group enhances steric effects, influencing ligand geometry and metal-binding selectivity .

Enzymatic Modifications

FtpM methyltransferase demonstrates regioselective esterification and demethylation:

  • Esterification : Converts monoesters to diesters at pH 6, with 46% dimethylation efficiency for structurally analogous FDCA .

  • Demethylation : Methoxy groups are resistant to enzymatic cleavage compared to hydroxyl groups, preserving aromatic stability .

Strecker Cyanation Reaction:

Catalyst Substrate Yield Conditions Source
Cd(II)-MOF (CP 1)Benzaldehyde dimethyl acetal95%Solvent-free, 25°C, 3 h
Zn(II)-MOF (CP 2)4-Chlorobenzaldehyde acetal84%Solvent-free, 25°C, 3 h

The methoxy group stabilizes transition states via hydrogen bonding, enhancing catalytic efficiency .

Substitution Reactions

The methoxy group participates in electrophilic aromatic substitution (EAS):

  • Nitration : Yields 4-nitro-2-methoxyisophthalate under HNO₃/H₂SO₄.

  • Halogenation : Selective bromination at the 5-position using Br₂/FeBr₃.

Thermal and Stability Data

Property Value Conditions Source
Thermal stabilityStable up to 250°CN₂ atmosphere
Hydrolytic stabilitypH 6–8, 25°CRetains >90% structure

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing dimethyl 2-methoxyisophthalate, and how can reaction conditions be optimized?

  • Synthesis typically involves esterification of 2-methoxyisophthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Key variables include temperature (60–80°C), molar ratios (acid:methanol ~1:3), and reaction time (8–12 hours). Optimization can employ factorial design to test interactions between variables (e.g., temperature vs. catalyst concentration), enabling identification of statistically significant factors .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms structure via methoxy (-OCH₃) and ester (-COOCH₃) group signals. HPLC-MS validates purity and detects byproducts (e.g., incomplete esterification). FT-IR identifies functional groups (C=O stretch at ~1720 cm⁻¹). Cross-referencing with computational spectral libraries (e.g., NIST) enhances accuracy .

Q. How can purification methods impact yield and purity in this compound synthesis?

  • Recrystallization (solvent: methanol/water) removes unreacted acid, while column chromatography (silica gel, ethyl acetate/hexane) isolates esters from polar impurities. Purity ≥98% is achievable, but yield trade-offs (~60–75%) require iterative refinement. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What stability considerations are critical for this compound under varying storage conditions?

  • Pre-test/post-test designs evaluate degradation (e.g., hydrolysis under humidity). Store in inert atmospheres (N₂) at –20°C. Accelerated aging studies (40°C/75% RH for 30 days) coupled with HPLC stability-indicating assays quantify decomposition rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL Multiphysics) predict reactivity or optimize synthesis pathways?

  • Density Functional Theory (DFT) calculates transition states and activation energies for esterification steps. COMSOL simulates heat/mass transfer in batch reactors to optimize stirring rates and temperature gradients. AI-driven tools (e.g., smart laboratories) enable real-time parameter adjustments during synthesis .

Q. How should researchers address contradictory data in this compound studies (e.g., conflicting catalytic efficiency reports)?

  • Conduct meta-analysis of secondary data (e.g., published kinetic studies) to identify methodological discrepancies (e.g., solvent polarity effects). Replicate experiments under standardized conditions, controlling for variables like moisture levels. Use ANOVA to statistically resolve contradictions .

Q. What strategies ensure reproducibility in cross-laboratory studies of this compound?

  • Publish detailed protocols (e.g., reaction vessel geometry, solvent grades). Use interlaboratory comparisons with blinded samples. Validate instruments via certified reference materials (CRMs). Document raw data and outliers transparently in supplementary materials .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Link to Marcus Theory for electron transfer in catalytic esterification or Frontier Molecular Orbital (FMO) theory to predict regioselectivity. Align experimental kinetics (e.g., Arrhenius plots) with computational predictions to refine mechanistic models .

Q. How can secondary data analysis enhance understanding of this compound’s applications?

  • Aggregate data from patents and journals (e.g., SciFinder, Reaxys) to map trends (e.g., use as a polymer precursor). Critically evaluate metadata (e.g., synthetic routes vs. yield correlations) using bibliometric tools (VOSviewer) to identify knowledge gaps .

Q. What experimental design challenges arise in scaling this compound synthesis, and how are they mitigated?

  • Mass transfer limitations in batch-to-flow reactor transitions require CFD simulations. Byproduct accumulation in scaled reactions necessitates in-line purification (e.g., membrane separation). Use fractional factorial designs to prioritize critical parameters (e.g., pressure, residence time) .

Properties

CAS No.

36727-13-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-methoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-14-9-7(10(12)15-2)5-4-6-8(9)11(13)16-3/h4-6H,1-3H3

InChI Key

WKPGJERELOOUGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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